2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid
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Overview
Description
2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid is a complex organic compound that features an adamantane core structure Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of adamantane derivatives with appropriate reagents to introduce the 4-methylphenyl group. This is followed by the formation of the amide bond through a coupling reaction with 3-phenylpropanoic acid. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that allow for large-scale synthesis. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The adamantane core allows for substitution reactions, where specific atoms or groups can be replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized adamantane compounds .
Scientific Research Applications
2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological molecules, potentially affecting their function. The compound may also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanecarboxylic acid: Another adamantane derivative with different functional groups.
2-Adamantanone: A ketone derivative of adamantane.
3-(4-Methylphenyl)adamantane: A simpler derivative with a similar phenyl group.
Uniqueness
2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid is unique due to its combination of an adamantane core with a phenylpropanoic acid moiety. This structure provides a balance of stability and reactivity, making it suitable for various applications in scientific research and industry .
Properties
IUPAC Name |
2-[[3-(4-methylphenyl)-1-adamantyl]carbamoylamino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O3/c1-18-7-9-22(10-8-18)26-13-20-11-21(14-26)16-27(15-20,17-26)29-25(32)28-23(24(30)31)12-19-5-3-2-4-6-19/h2-10,20-21,23H,11-17H2,1H3,(H,30,31)(H2,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVCHKAYHGCCLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NC(CC5=CC=CC=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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